Cyclohexanesulfonyl fluoride, nonafluorobis(trifluoromethyl)-
Description
Cyclohexanesulfonyl fluoride, nonafluorobis(trifluoromethyl)- (CAS 68156-00-3) is a highly fluorinated sulfonyl fluoride derivative. Its molecular formula is inferred as C₈F₁₅FO₃S, featuring a cyclohexane backbone substituted with two trifluoromethyl groups and nine fluorine atoms, coupled with a sulfonyl fluoride (-SO₂F) functional group. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which are characterized by their chemical stability and resistance to degradation. Its potassium salt counterpart (CAS 68156-01-4) is documented in regulatory frameworks, indicating its industrial relevance and environmental concerns.
Properties
CAS No. |
68156-00-3 |
|---|---|
Molecular Formula |
C8F16O2S |
Molecular Weight |
464.13 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(trifluoromethyl)cyclohexane-1-sulfonyl fluoride |
InChI |
InChI=1S/C8F16O2S/c9-1(7(18,19)20)2(8(21,22)23,27(24,25)26)4(12,13)6(16,17)5(14,15)3(1,10)11 |
InChI Key |
XLCQIAITJZQFTE-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)S(=O)(=O)F)(C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Cyclohexanesulfonyl fluoride, nonafluorobis(trifluoromethyl)- can be synthesized through various methods. One common approach involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides. This process typically employs mild reaction conditions and readily available reagents . Industrial production methods may involve the use of phase transfer catalysts, such as potassium fluoride and 18-crown-6-ether in acetonitrile, to facilitate the chlorine-fluorine exchange of arenesulfonyl chloride .
Chemical Reactions Analysis
Cyclohexanesulfonyl fluoride, nonafluorobis(trifluoromethyl)- undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions: Typical reagents include potassium fluoride, phase transfer catalysts, and various nucleophiles.
Scientific Research Applications
Cyclohexanesulfonyl fluoride, nonafluorobis(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl fluoride-containing molecules.
Mechanism of Action
The mechanism of action of cyclohexanesulfonyl fluoride, nonafluorobis(trifluoromethyl)- involves its interaction with molecular targets, such as amino acids and proteins. The sulfonyl fluoride group can form covalent bonds with active-site residues in enzymes, leading to enzyme inactivation. This property is exploited in the development of enzyme inhibitors and covalent probes .
Comparison with Similar Compounds
Fluorinated Cyclohexanesulfonyl Fluorides
The following compounds share structural similarities with Cyclohexanesulfonyl fluoride, nonafluorobis(trifluoromethyl)-:
Key Observations :
- Fluorination and Reactivity: The nonafluorobis(trifluoromethyl) derivative (68156-00-3) exhibits higher fluorine content compared to undecafluoro-substituted analogs (e.g., 355-03-3). Sulfonyl fluorides are reactive intermediates in synthesizing surfactants and polymers, but their stability varies with fluorination patterns.
Sulfonic Acid Salts and Derivatives
Key Observations :
- Functional Group Differences: Sulfonyl fluorides (-SO₂F) are precursors to sulfonates (-SO₃⁻), which are persistent environmental pollutants.
- Regulatory Focus : Both sulfonyl fluorides and sulfonates are under increasing scrutiny, but sulfonates face stricter reporting requirements due to established toxicity data.
Research Findings and Data Gaps
- Synthesis and Stability: Sulfonyl fluorides like 68156-00-3 are synthesized via fluorination of cyclohexane precursors. Their stability in aqueous environments is higher than non-fluorinated analogs but lower than sulfonates.
- Environmental Impact: The potassium salt (68156-01-4) has been detected in industrial wastewater, with long-term persistence in ecosystems.
- Data Gaps : Predicted CCS values () require experimental validation. Toxicity profiles for most sulfonyl fluorides remain uncharacterized.
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